molecular formula C26H22N2O5 B14080447 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14080447
M. Wt: 442.5 g/mol
InChI Key: ILCWEVMFPQGAEG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, pyridine derivatives, and other reagents that facilitate the formation of the chromeno[2,3-c]pyrrole core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially enhanced properties .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and the chromeno[2,3-c]pyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O5/c1-15-6-8-19-18(11-15)24(29)22-23(17-7-9-20(31-2)21(12-17)32-3)28(26(30)25(22)33-19)14-16-5-4-10-27-13-16/h4-13,23H,14H2,1-3H3

InChI Key

ILCWEVMFPQGAEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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